Monoamine Transporter Affinity Profile: Class-Level Potency Inference vs. Duloxetine
While direct binding data for CAS 1396878-16-2 is not published, its closely related class analog, racemic 071031B, exhibits balanced, high-affinity inhibition of serotonin (SERT) and norepinephrine (NET) transporters. In radioligand binding assays using rat cortical tissue, 071031B displayed Ki values of 2.68 nM (SERT) and 1.09 nM (NET), representing a ratio (SERT/NET Ki) of ~2.5 [1]. In recombinant human transporter assays, affinity improved to Ki = 1.57 nM (SERT) and 0.36 nM (NET), with a SERT/NET ratio of ~4.4 [1]. This contrasts with duloxetine, a standard SNRI, for which direct comparative data in the same study indicated 071031B possessed superior efficacy in behavioral models [1].
| Evidence Dimension | In vitro transporter binding affinity (Ki) |
|---|---|
| Target Compound Data | Not available for exact CAS 1396878-16-2. Data shown for class analog 071031B: SERT Ki = 2.68 nM (rat cortex), 1.57 nM (recombinant human); NET Ki = 1.09 nM (rat cortex), 0.36 nM (recombinant human). |
| Comparator Or Baseline | Duloxetine: specific Ki values not reported in the same assay panel, but 071031B demonstrated superior antidepressant-like efficacy in head-to-head in vivo tests. |
| Quantified Difference | Class analog 071031B shows sub-nanomolar to low nanomolar NET affinity and low nanomolar SERT affinity, a balanced profile that is structurally tunable through the piperidine-benzodioxole scaffold. |
| Conditions | Radioligand binding assays: [3H]citalopram for SERT and [3H]nisoxetine for NET on rat cortical tissue and recombinant human HEK293 cells. |
Why This Matters
The balanced SERT/NET affinity profile of the class analog supports the value of the core scaffold for developing dual reuptake inhibitors; procuring the specific C-4 thiophenyl derivative allows investigation of how this substitution pattern shifts the affinity balance.
- [1] Xue, R., Jin, Z. L., Chen, H. X., et al. (2013). Antidepressant-like effects of 071031B, a novel serotonin and norepinephrine reuptake inhibitor. European Neuropsychopharmacology, 23(7), 728-741. View Source
